molecular formula C19H25N5O5 B3653172 (2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

(2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

Cat. No.: B3653172
M. Wt: 403.4 g/mol
InChI Key: VVPMFDWNFSJSIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate: is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a benzoate ester linked to a triazine ring substituted with tert-butylamino and ethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines (tert-butylamine and ethylamine) under controlled conditions.

    Esterification: The benzoate ester is formed by reacting 4-hydroxybenzoic acid with 2-methoxy-2-oxoethyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The final step involves coupling the triazine derivative with the benzoate ester using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification Techniques: Employing advanced purification methods such as recrystallization, chromatography, and distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where the amino groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

(2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation. The exact mechanism may vary depending on the biological context and the specific target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Methoxy-2-oxoethyl) 4-[[4-(dimethylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate
  • (2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(methylamino)-1,3,5-triazin-2-yl]oxy]benzoate

Uniqueness

  • Structural Differences : The presence of tert-butylamino and ethylamino groups in the triazine ring distinguishes it from similar compounds, affecting its reactivity and interactions.
  • Chemical Properties : These structural differences can lead to variations in solubility, stability, and biological activity, making (2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate unique in its applications and effects.

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O5/c1-6-20-16-21-17(24-19(2,3)4)23-18(22-16)29-13-9-7-12(8-10-13)15(26)28-11-14(25)27-5/h7-10H,6,11H2,1-5H3,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPMFDWNFSJSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)OC2=CC=C(C=C2)C(=O)OCC(=O)OC)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Reactant of Route 2
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(2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Reactant of Route 3
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(2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Reactant of Route 4
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(2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Reactant of Route 5
(2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate
Reactant of Route 6
Reactant of Route 6
(2-Methoxy-2-oxoethyl) 4-[[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy]benzoate

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